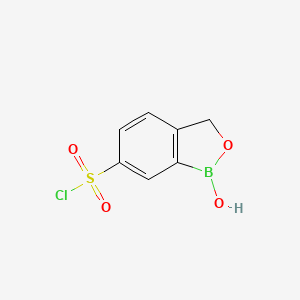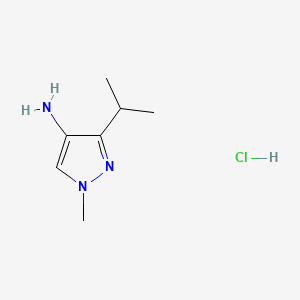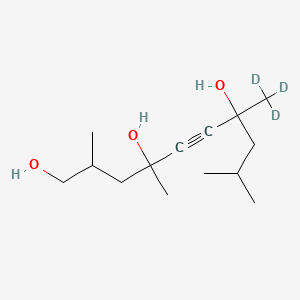
tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, also known as TBEDC, is a carboxylate derivative of tert-butyl oxazolidine that has been studied for its potential in a variety of scientific and medical applications. TBEDC is a chiral compound with two enantiomers, the (R)- and (S)-forms, that can be separated and used separately for different applications. TBEDC is a relatively new compound and is still being studied for its potential applications.
Aplicaciones Científicas De Investigación
Tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst for a variety of organic reactions, such as the enantioselective synthesis of chiral compounds, the synthesis of polymers, and the synthesis of polyurethanes. tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has also been studied for its potential applications in biochemistry and medicine, such as its use as a chiral catalyst for the asymmetric synthesis of drugs and its potential use as a chiral drug itself.
Mecanismo De Acción
Tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its potential as a chiral drug, and its mechanism of action is still being investigated. It is believed that tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate acts as a prodrug, which is converted in the body to the active form of the drug. The active form of the drug is believed to act by binding to specific receptors in the body, which then trigger a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its potential biochemical and physiological effects. It is believed to act as a prodrug, which is converted in the body to the active form of the drug. The active form of the drug is believed to act by binding to specific receptors in the body, which then trigger a cascade of biochemical and physiological effects. These effects include the activation of certain enzymes, the modulation of certain hormones, and the regulation of certain metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several advantages and limitations as a research tool. One advantage is that tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound, which means that it can be separated into its two enantiomers, the (R)- and (S)-forms, and used separately for different applications. This makes it a useful tool for the study of stereochemistry. Another advantage is that tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is relatively easy to synthesize, making it a convenient research tool. However, tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a relatively new compound and is still being studied for its potential applications, so there is still much to be learned about its properties and potential uses.
Direcciones Futuras
There are a number of potential future directions for the study of tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. These include further research into its mechanism of action, its potential applications in biochemistry and medicine, and its potential as a chiral drug. Other potential future directions include the development of new synthesis methods for tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, the study of its potential toxicity, and the development of new analytical techniques to study its properties. Additionally, further research into the potential applications of tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in industrial and commercial applications could lead to new products and processes.
Métodos De Síntesis
Tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be synthesized from the reaction of tert-butyl oxazolidine with ethylenediamine in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an inert atmosphere at a temperature of 0-5°C. The reaction is carried out in two steps, first the conversion of tert-butyl oxazolidine to the corresponding N-tert-butyloxycarbonyl derivative, followed by the reaction of the N-tert-butyloxycarbonyl derivative with ethylenediamine to form tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.
Propiedades
IUPAC Name |
tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWFULJVQUSDY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)


![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)

